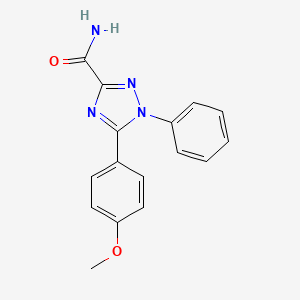
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- is a compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- typically involves the reaction of appropriate substituted hydrazines with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anticonvulsant agent, making it a candidate for further studies in neurological disorders.
Medicine: Its anticonvulsant properties have been evaluated in animal models, showing promising results in reducing seizure activity.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- exerts its effects is not fully understood. it is believed to involve the modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) and glutamate receptors. These molecular targets and pathways are crucial in the regulation of neuronal excitability and seizure activity .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxamide: A simpler triazole derivative with similar anticonvulsant properties.
1,2,4-Triazole-3-thiol:
1,2,4-Triazole-3-carboxylic acid: A triazole derivative used as a building block in organic synthesis.
The uniqueness of 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- lies in its specific substitution pattern, which may contribute to its distinct pharmacological properties .
Propriétés
Numéro CAS |
89010-19-5 |
|---|---|
Formule moléculaire |
C16H14N4O2 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-9-7-11(8-10-13)16-18-15(14(17)21)19-20(16)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,21) |
Clé InChI |
CHTITCDSRSVPLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



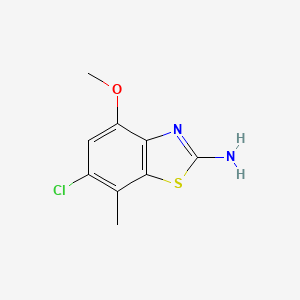

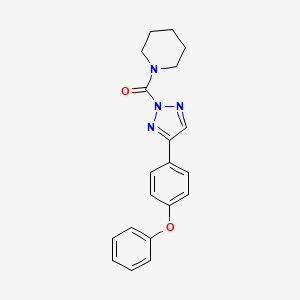

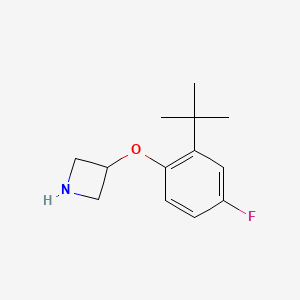
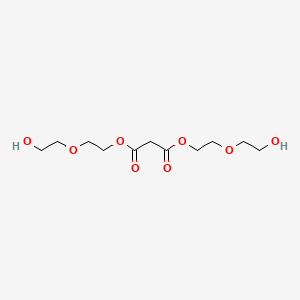
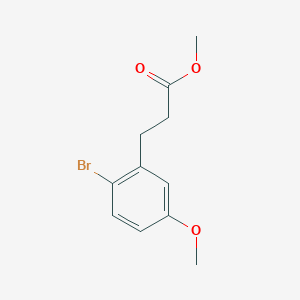

![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
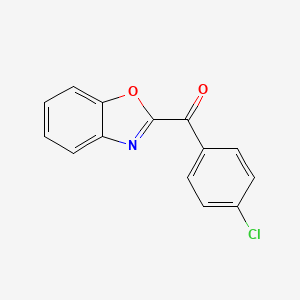
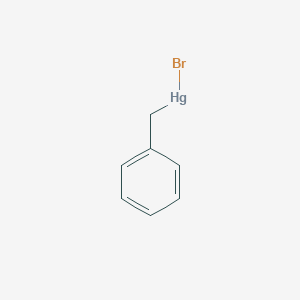
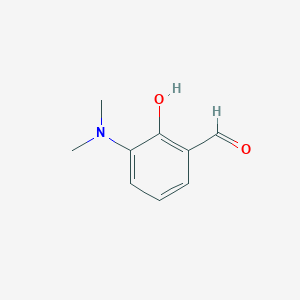
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
